

A Comparative Guide to the Reproducibility of Urinary Monoethyl Phthalate (MEP) Measurements

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Compound of Interest

Compound Name: Monoethyl phthalate

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This guide provides a comprehensive comparison of the reproducibility of urinary **monoethyl phthalate** (MEP) measurements over time, compiled from various scientific studies.

Understanding the temporal variability of MEP, a primary metabolite of diethyl phthalate (DEP), is crucial for designing robust biomonitoring studies and accurately assessing human exposure to this common environmental chemical.

Data on Reproducibility of Urinary MEP Measurements

The reproducibility of urinary MEP concentrations is often assessed using the intraclass correlation coefficient (ICC), which quantifies the proportion of total variance that is due to variability between individuals. An ICC value closer to 1.0 indicates higher reproducibility over time. The following table summarizes ICCs for urinary MEP from several key studies, highlighting the impact of different study durations, populations, and urine collection strategies.

Study	Population	Study Duration	Urine Collection Method	Intraclass Correlation Coefficient (ICC) for MEP
Adibi et al. (2008)	Pregnant Women	Two time points during pregnancy	Spot urine	0.44 ^[1]
Hauser et al. (2004)	Men	3 months	Up to nine spot urine samples	Not explicitly stated for MEP, but a single sample was moderately predictive of 3-month average exposure. ^{[2][3]}
Hoppin et al. (2002)	African-American Women	2 consecutive days	First-morning urine	0.6 ^[2]
Preau et al. (2010)	Adults	1 week	First-morning, spot, and 24-hour simulated voids	0.91 (First-morning), 0.77 (Spot), 0.94 (24-hour) ^[4]
Adibi et al. (2003)	Women	Daily for one menstrual cycle	First-morning urine	0.68
Teitelbaum et al. (2008)	Children	6 months	Three spot urine samples	0.49
Fromme et al. (2007)	Adults	8 consecutive days	Spontaneous spot urine	0.47
Just et al. (2010)	Pregnant Women	Two time points during pregnancy	Spot urine	0.42
Ferguson et al. (2014)	Pregnant Women	Up to four time points across pregnancy	Spot urine	0.32

Cantonwine et al. (2014)	Pregnant Women	Northern Puerto Rico	Two spot urine samples	0.44 ^[1]
Sathyanarayana et al. (2013)	Hmong Women	Up to three samples over one month	First-morning urine	0.61 ^[5]

Experimental Protocols

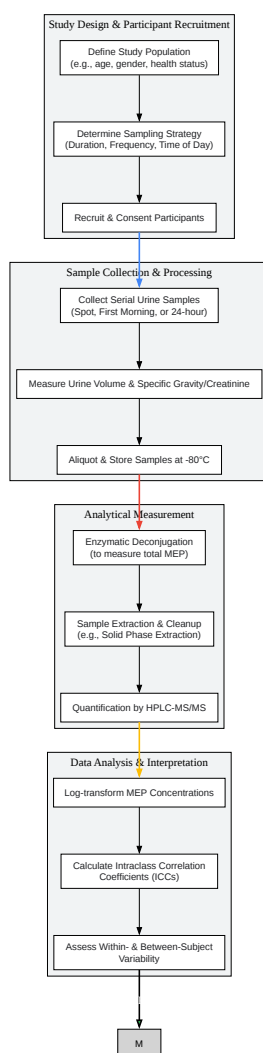
The methodologies employed in these studies are critical for interpreting the reproducibility data. Below is a summary of the experimental protocols from some of the key studies cited.

Study	Study Population Details	Sample Collection Frequency & Duration	Urine Collection & Processing	Analytical Method
Adibi et al. (2008)	Pregnant women in New York City.	Two spot urine samples collected during pregnancy.	Spot urine samples were collected and stored frozen until analysis.	High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Hauser et al. (2004)	11 men of reproductive age.	Up to nine urine samples were collected from each participant over a 3-month period. [2] [3]	Spot urine samples were collected, and specific gravity was measured. Samples were stored frozen. [3]	Solid-phase extraction followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). [2]
Hoppin et al. (2002)	46 African-American women aged 35-49.	Two consecutive first-morning urine specimens were collected. [2]	First-morning voids were collected and analyzed for phthalate monoesters and creatinine.	High-pressure liquid chromatography followed by tandem mass spectrometry (HPLC-MS/MS). [2]
Preau et al. (2010)	Eight adults.	All urine voids were collected for 7 consecutive days.	Samples were collected throughout the day. First-morning voids and simulated	Online solid-phase extraction coupled to isotope dilution-high-performance

			24-hour voids were analyzed.	liquid chromatography-tandem mass spectrometry.[4]
Sathyanarayana et al. (2013)	45 Hmong women of reproductive age.	Up to three first-morning urine samples were collected over approximately one month.[5]	First-morning urine samples were collected. Concentrations were adjusted for creatinine.[5]	Enzymatic deconjugation, on-line solid-phase extraction, separation with high-performance liquid chromatography, and detection by isotope-dilution tandem mass spectrometry.[5]

Experimental Workflow for Assessing Temporal Reproducibility

The following diagram illustrates a generalized workflow for a study designed to assess the temporal reproducibility of urinary MEP measurements.



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